N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide
CAS No.: 1105205-99-9
Cat. No.: VC4183239
Molecular Formula: C19H21N3O5S
Molecular Weight: 403.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105205-99-9 |
|---|---|
| Molecular Formula | C19H21N3O5S |
| Molecular Weight | 403.45 |
| IUPAC Name | N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C19H21N3O5S/c1-27-17-6-3-2-5-14(17)13-20-18(23)19(24)21-15-7-9-16(10-8-15)22-11-4-12-28(22,25)26/h2-3,5-10H,4,11-13H2,1H3,(H,20,23)(H,21,24) |
| Standard InChI Key | NPGPITOACMPJPP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Introduction
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are derivatives of oxalic acid and are known for their diverse applications in medicinal chemistry. This specific compound features a unique structure, incorporating a dioxidoisothiazolidin-2-yl moiety attached to a phenyl ring and a 2-methoxybenzyl group, which suggests potential interactions with biological targets.
Synthesis
The synthesis of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide typically involves multi-step organic reactions. Common methods for synthesizing similar oxalamides include the reaction of appropriate amines with oxalyl chloride or oxalic acid derivatives under controlled conditions. The synthesis requires careful optimization of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Techniques like chromatography are often employed for purification.
Biological Activities
While specific biological activities of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide are not detailed in the literature, compounds with similar structures have shown potential in various therapeutic areas. For example, oxalamides and isothiazolidines are explored for their antimicrobial, anticancer, and antiproliferative properties. The unique combination of functional groups in this compound may provide distinct biological effects, making it a candidate for further research in medicinal chemistry.
Chemical Reactivity
The chemical reactivity of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide can be attributed to its functional groups. The isothiazolidin-2-yl portion may undergo nucleophilic substitution reactions due to the sulfur atom, while the oxalamide group can participate in acylation reactions. These properties allow for further derivatization and exploration of its chemical transformations.
Potential Applications
Given its structural complexity and potential biological activities, N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide may have applications in developing therapeutic agents. Its interaction with cellular pathways could influence processes such as cell proliferation or apoptosis, suggesting potential uses in cancer research or therapies targeting proliferative diseases.
Data Table: Comparison of Related Compounds
| Compound | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide | 374.4 | Potential anticancer agent, influences cell cycle regulation |
| N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide | 387.45 | Potential therapeutic agent, modulates cellular pathways |
| N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide | 425.93 | Potential biological activity due to unique structure |
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